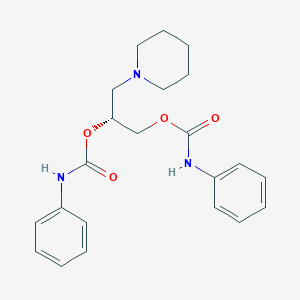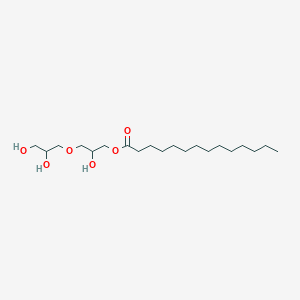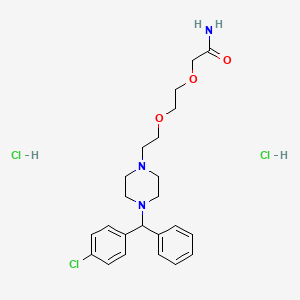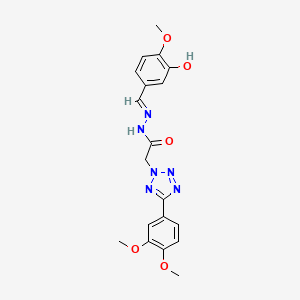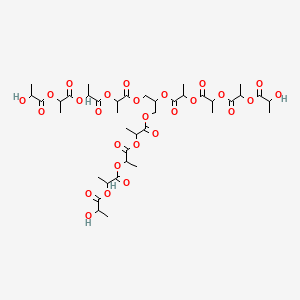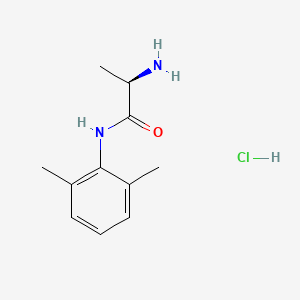
(-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its ability to undergo various chemical reactions, making it a valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like hydrochloric acid or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Chemistry
In chemistry, (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding. It serves as a model compound for understanding the mechanisms of enzyme inhibition and activation .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is studied for its analgesic and anti-inflammatory properties, making it a candidate for the development of new pain relief medications .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .
Mechanism of Action
The mechanism of action of (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . This inhibition can lead to various physiological effects, including pain relief and reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride: Known for its use as a local anesthetic, this compound shares structural similarities with (-)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride.
Propanamide, 2,2-dimethyl-N-(3-methylphenyl)-: Another related compound, used in various chemical synthesis applications.
Uniqueness
What sets this compound apart is its specific amino and dimethylphenyl groups, which confer unique chemical reactivity and biological activity. These structural features make it particularly valuable for targeted drug design and synthesis .
Properties
CAS No. |
53984-74-0 |
|---|---|
Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
(2R)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m1./s1 |
InChI Key |
AMZACPWEJDQXGW-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H](C)N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


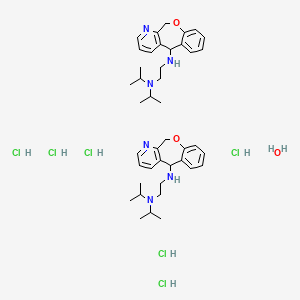
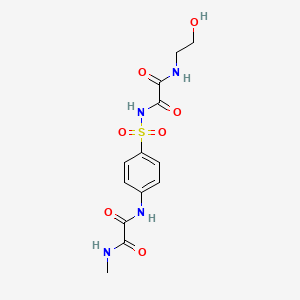
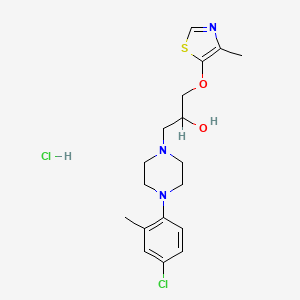
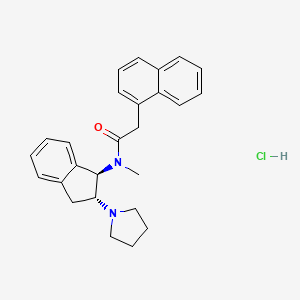
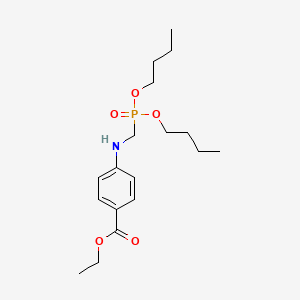
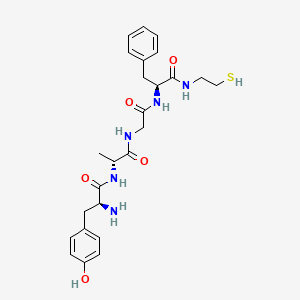
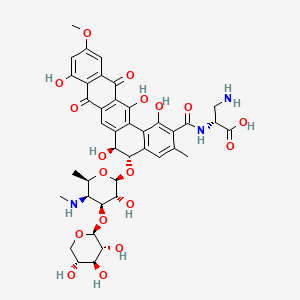
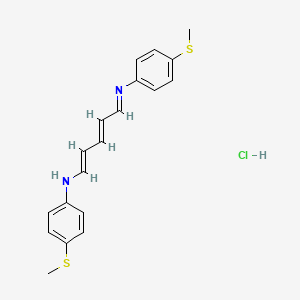
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)
